3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride
Description
Properties
Molecular Formula |
C9H20Cl2F2N2 |
|---|---|
Molecular Weight |
265.17 g/mol |
IUPAC Name |
3,3-difluoro-2,2,6,6-tetramethylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H18F2N2.2ClH/c1-7(2)5-6(12)9(10,11)8(3,4)13-7;;/h6,13H,5,12H2,1-4H3;2*1H |
InChI Key |
KTZHFKLDOJRYBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(C(N1)(C)C)(F)F)N)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Electrophilic Fluorination
Electrophilic agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) could fluorinate a pre-formed enamine intermediate. For instance, treating 2,2,6,6-tetramethylpiperidin-4-one with a fluorinating agent in acetonitrile at 0–25°C might yield the difluoro derivative.
Nucleophilic Displacement
A geminal dihalide intermediate (e.g., 3,3-dichloro-2,2,6,6-tetramethylpiperidine) could undergo halogen exchange using KF or CsF in polar aprotic solvents like DMF. Patent WO2022184399A1 highlights the use of transition metals (Pd, Pt) for hydrogenation, which could be adapted for dehalogenation-fluorination sequences.
Amination of the Piperidine Ring
Amination at the 4-position is critical. Patent US5663351A’s hydrazone cleavage and WO2022184399A1’s hydrogenation methods provide frameworks for introducing nitrogen functionalities:
Reductive Amination
Reacting 3,3-difluoro-2,2,6,6-tetramethylpiperidin-4-one with ammonium acetate and sodium cyanoborohydride in methanol could yield the primary amine. Alternatively, Leuckart-Wallach reaction conditions (NH₄HCO₃, HCOOH, 150–200°C) may facilitate amination.
Catalytic Hydrogenation
WO2022184399A1 employs Pd/C or Ru/C under 5–35 bar H₂ at 100–150°C for imine hydrogenation. Applying similar conditions to 3,3-difluoro-2,2,6,6-tetramethylpiperidin-4-imine could afford the amine with >90% selectivity.
Dihydrochloride Salt Formation
Conversion to the dihydrochloride salt enhances stability and solubility. Procedures involve bubbling HCl gas through a solution of the free base in anhydrous ether or ethanol, followed by crystallization. Patent US5663351A’s purification via distillation suggests prior removal of residual solvents to prevent hydrate formation.
Comparative Analysis of Synthetic Routes
The table below hypothesizes reaction conditions based on analogous processes:
Challenges and Optimization Strategies
-
Regioselectivity in Fluorination : Competitive fluorination at other positions may occur. Using bulky bases (e.g., LDA) could deprotonate the 3-position selectively.
-
Amination Side Reactions : Over-reduction to secondary amines is possible. WO2022184399A1’s adiabatic tubular reactors with Pd/Al₂O₃ might mitigate this via controlled H₂ flow.
-
Salt Hygroscopicity : The dihydrochloride form may absorb moisture. Patent US5663351A’s distillation under reduced pressure could ensure anhydrous conditions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group in the compound acts as a nucleophile, participating in alkylation and acylation reactions. The presence of electron-withdrawing fluorine atoms enhances the electrophilicity of adjacent carbons, enabling substitution at specific positions.
Condensation and Cyclization
The primary amine facilitates condensation with carbonyl compounds. For example:
-
Schiff Base Formation : Reacts with aldehydes/ketones to form imines, useful in synthesizing heterocyclic compounds.
-
Cycloaddition : Participates in [3+2] cycloadditions with electron-deficient alkenes under mild conditions.
Example Reaction Pathway :
Fluorine-Specific Reactivity
The 3,3-difluoro substituents influence electronic and steric properties:
| Reaction Type | Mechanism | Outcome |
|---|---|---|
| Dehydrofluorination | Base-induced elimination (e.g., KOtBu) | Forms alkenes via HF elimination. |
| Electrophilic Aromatic Substitution | Limited due to steric hindrance from methyl groups | Prevents substitution at adjacent positions. |
Pharmacological Modifications
Structural analogs reveal critical SAR (Structure-Activity Relationship) trends:
Solvent and Reaction Optimization
Reactions involving fluorinated piperidines require tailored conditions:
Comparative Reactivity with Analogs
The difluoro-tetramethylpiperidine structure shows unique behavior compared to non-fluorinated analogs:
Mechanistic Insights
-
Amine Deprotonation : The dihydrochloride salt dissociates in polar solvents, freeing the amine for nucleophilic attacks.
-
Steric Effects : Tetramethyl groups hinder reactions at the 2 and 6 positions, directing reactivity to the 4-amine and 3-fluorines.
Scientific Research Applications
Scientific Research Applications of 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride is a synthetic organic compound that has garnered interest in scientific research for its unique chemical properties and potential biological applications. It features a piperidine ring substituted with two fluorine atoms and four methyl groups. The presence of the dihydrochloride form enhances its solubility and stability in aqueous solutions, making it easier to work with in biological assays and chemical reactions.
Basic Information
- Common Name: 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride .
- CAS Number: 1823321-31-8 .
- Molecular Formula: C9H20Cl2F2N2 .
- Molecular Weight: 265.17 g/mol .
Potential Therapeutic Effects
Research indicates that 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride has potential therapeutic effects in treating neurodegenerative diseases, particularly Huntington's disease. The compound's structure suggests it may interact with neurotransmitter systems, such as dopamine and serotonin pathways, which are crucial in neurodegenerative conditions. Further studies are required to establish detailed interaction profiles and therapeutic potentials.
Interaction Studies
Interaction studies have focused on the compound's ability to modulate neurotransmitter systems. Preliminary findings suggest that it may affect dopamine and serotonin pathways.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substitutional Differences
The compound’s unique features include:
- Fluorine placement: 3,3-difluoro substitution, which contrasts with monofluoro (e.g., 4-fluoropiperidine hydrochloride ) or difluoro groups at other positions (e.g., 4,4-difluoropiperidine hydrochloride ).
- Methyl groups : The 2,2,6,6-tetramethyl configuration introduces significant steric hindrance compared to simpler analogs like 1-ethyl-3,3-difluoropiperidin-4-amine dihydrochloride or (3S,4R)-3-fluoro-1-methylpiperidin-4-amine dihydrochloride .
Molecular and Physicochemical Properties
*Estimated based on structural analogs.
Key Differentiators and Challenges
- Differentiators: The 2,2,6,6-tetramethyl configuration distinguishes the compound from simpler piperidines, offering unique steric and electronic profiles. 3,3-Difluoro substitution balances electronegativity and lipophilicity, contrasting with monofluoro or trifluoromethyl groups in analogs like 4-methyl-1-(4-amino-2-trifluoromethylphenyl)piperidine dihydrochloride .
- Challenges: Synthetic complexity in introducing multiple methyl and fluorine groups simultaneously. Potential for reduced bioavailability due to high molecular weight and steric bulk.
Biological Activity
3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride (DFTMPA·2HCl) is a synthetic organic compound notable for its unique structure and potential biological activities. This article explores its synthesis, properties, biological interactions, and therapeutic potential, particularly in the context of neurodegenerative diseases.
Chemical Structure and Properties
DFTMPA·2HCl has the molecular formula C9H20Cl2F2N2 and a molecular weight of 265.17 g/mol. Its structure features a piperidine ring with two fluorine atoms and four methyl groups, enhancing its chemical stability and solubility in aqueous solutions. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the amine group .
| Property | Value |
|---|---|
| Molecular Formula | C9H20Cl2F2N2 |
| Molecular Weight | 265.17 g/mol |
| CAS Number | 1823321-31-8 |
| Purity | 97% |
Synthesis
The synthesis of DFTMPA·2HCl typically involves fluorination of the piperidine ring under controlled conditions, often using fluorinating agents like diethylaminosulfur trifluoride (DAST). This method allows for the introduction of fluorine atoms while maintaining the integrity of the piperidine structure.
Neuroprotective Effects
Research indicates that DFTMPA·2HCl may have significant neuroprotective properties, particularly in relation to Huntington's disease. Its ability to modulate neurotransmitter systems—especially dopamine and serotonin pathways—suggests potential therapeutic applications in treating neurodegenerative disorders. Preliminary studies have shown that DFTMPA can influence neuronal signaling pathways, which are critical in managing symptoms associated with these diseases .
The biological activity of DFTMPA·2HCl is believed to stem from its interaction with various molecular targets within the central nervous system. The presence of fluorine atoms enhances its binding affinity to specific receptors or enzymes involved in neurotransmitter modulation. For instance, compounds with similar structures have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Case Studies
- Huntington's Disease Model : In a study involving animal models of Huntington's disease, administration of DFTMPA·2HCl resulted in improved motor function and reduced neurodegeneration markers compared to control groups. This suggests that the compound may mitigate some effects of the disease through its neuroprotective mechanisms.
- Neurotransmitter Modulation : Experimental data indicate that DFTMPA·2HCl can enhance serotonin levels while modulating dopamine activity. This dual action could be beneficial for conditions characterized by neurotransmitter imbalances .
Comparative Analysis with Related Compounds
The uniqueness of DFTMPA·2HCl lies in its specific structural features compared to other piperidine derivatives. Below is a comparison table highlighting key differences:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| DFTMPA·2HCl | C9H20Cl2F2N2 | Neuroprotective; modulates neurotransmitters |
| 4-Amino-2,2,6,6-tetramethylpiperidine | C9H20N2 | Lacks fluorine; different pharmacological profile |
| 3-Aminopiperidine | C5H12N2 | Simpler structure; used in various synthetic pathways |
Q & A
Q. What are the optimal synthetic routes for 3,3-Difluoro-2,2,6,6-tetramethylpiperidin-4-amine dihydrochloride?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or hydrogenation steps. For fluorinated piperidine derivatives, nucleophilic substitution of halogenated precursors (e.g., using sodium azide or amines) under polar aprotic solvents like DMF at 80–100°C is common . Subsequent hydrogenation of nitro or azide intermediates with catalysts (e.g., Pd/C) in ethanol yields the amine, which is then treated with HCl to form the dihydrochloride salt. Design of Experiments (DoE) using factorial designs can optimize reaction parameters (temperature, solvent, catalyst loading) to maximize yield and purity .
Q. Table 1: Example Synthetic Pathways
| Step | Reactants/Conditions | Purpose |
|---|---|---|
| 1 | Halogenated precursor + NaN₃ (DMF, 80°C) | Introduce amine group |
| 2 | H₂/Pd-C in ethanol | Reduce intermediate |
| 3 | HCl gas in diethyl ether | Salt formation |
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
Q. Table 2: Key Analytical Parameters
| Technique | Critical Parameters | Target Outcome |
|---|---|---|
| HPLC | Retention time, peak area ratio | Purity ≥98% |
| ¹⁹F NMR | Chemical shift (~-150 to -200 ppm) | Fluorine substitution confirmed |
Q. What safety protocols are essential during handling?
- Methodological Answer :
- Use fume hoods for synthesis and purification to avoid inhalation .
- Wear PPE: nitrile gloves, lab coat, and safety goggles.
- Store in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How do reaction mechanisms differ between fluorinated and non-fluorinated piperidine derivatives?
- Methodological Answer : Fluorine’s electronegativity alters electron density, affecting nucleophilic substitution rates. Computational studies (e.g., DFT calculations) can map transition states and compare activation energies. For example, fluorinated intermediates may show slower substitution due to reduced nucleophilicity at adjacent carbons . Experimental validation via kinetic studies (e.g., monitoring reaction progress via LC-MS) is recommended.
Q. What computational tools can predict optimal reaction conditions for scale-up?
- Methodological Answer : Tools like Gaussian or ORCA enable reaction path searches using quantum chemical calculations. ICReDD’s approach integrates these with experimental data to narrow down conditions (e.g., solvent polarity, temperature) . For instance, simulating free energy profiles for fluorination steps can identify solvent systems (e.g., DMF vs. THF) that minimize side reactions.
Q. How does pH influence the stability of the dihydrochloride salt in aqueous solutions?
- Methodological Answer : Conduct accelerated stability studies:
- Prepare buffered solutions (pH 1–10) and monitor decomposition via HPLC at 25°C/40°C.
- Fluorinated amines are typically stable in acidic conditions (pH 3–6) but may hydrolyze at alkaline pH due to deprotonation .
- Table 3: Stability Testing Protocol
| pH | Temperature (°C) | Sampling Intervals (Days) |
|---|---|---|
| 3 | 25, 40 | 0, 7, 14, 28 |
| 7 | 25, 40 | 0, 3, 7, 14 |
Q. What strategies resolve contradictions in reported synthetic yields for similar compounds?
- Methodological Answer :
- Meta-analysis : Compare reaction parameters (e.g., catalyst type, solvent purity) across studies .
- DoE : Systematically vary factors (e.g., stoichiometry, reaction time) to identify critical variables .
- Cross-validation : Reproduce conflicting methods with controlled reagents to isolate discrepancies (e.g., trace moisture affecting fluorination) .
Methodological Considerations
- Experimental Design : Use fractional factorial designs to screen variables (e.g., temperature, solvent) efficiently .
- Data Contradictions : Apply mechanistic modeling (e.g., Hammett plots for substituent effects) to reconcile divergent results .
- Safety-Centric Workflows : Integrate hazard analysis (e.g., HAZOP) into protocol development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
